molecular formula C8H12F4O2 B142458 1-Ethoxy-2,2,3,3-tetrafluoro-4,4-dimethylcyclobutan-1-ol CAS No. 144193-99-7

1-Ethoxy-2,2,3,3-tetrafluoro-4,4-dimethylcyclobutan-1-ol

Katalognummer B142458
CAS-Nummer: 144193-99-7
Molekulargewicht: 216.17 g/mol
InChI-Schlüssel: UUFSEJFQNIOPDR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Ethoxy-2,2,3,3-tetrafluoro-4,4-dimethylcyclobutan-1-ol, also known as EDDC, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. EDDC is a cyclobutane derivative that has four fluorine atoms and one ethoxy group attached to its structure. This compound is known for its unique properties, which make it a valuable tool in several research fields.

Wirkmechanismus

The mechanism of action of 1-Ethoxy-2,2,3,3-tetrafluoro-4,4-dimethylcyclobutan-1-ol is not well understood. However, it is believed that 1-Ethoxy-2,2,3,3-tetrafluoro-4,4-dimethylcyclobutan-1-ol acts as a Lewis acid, which can facilitate several organic reactions. Additionally, 1-Ethoxy-2,2,3,3-tetrafluoro-4,4-dimethylcyclobutan-1-ol can form complexes with transition metals, which can enhance the reactivity of these metals in catalytic reactions.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of 1-Ethoxy-2,2,3,3-tetrafluoro-4,4-dimethylcyclobutan-1-ol. However, some studies suggest that 1-Ethoxy-2,2,3,3-tetrafluoro-4,4-dimethylcyclobutan-1-ol may have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease. 1-Ethoxy-2,2,3,3-tetrafluoro-4,4-dimethylcyclobutan-1-ol has been shown to inhibit the aggregation of amyloid-beta peptides, which are known to contribute to the development of Alzheimer's disease.

Vorteile Und Einschränkungen Für Laborexperimente

One of the significant advantages of using 1-Ethoxy-2,2,3,3-tetrafluoro-4,4-dimethylcyclobutan-1-ol in scientific research is its high yield and purity. 1-Ethoxy-2,2,3,3-tetrafluoro-4,4-dimethylcyclobutan-1-ol can be synthesized in large quantities with high purity, which makes it a valuable tool in several research fields. Additionally, 1-Ethoxy-2,2,3,3-tetrafluoro-4,4-dimethylcyclobutan-1-ol is stable under a wide range of conditions, which makes it suitable for several lab experiments.
One of the limitations of using 1-Ethoxy-2,2,3,3-tetrafluoro-4,4-dimethylcyclobutan-1-ol is its high cost. 1-Ethoxy-2,2,3,3-tetrafluoro-4,4-dimethylcyclobutan-1-ol is a synthetic compound that requires specific reagents and conditions for its synthesis, which can make it expensive. Additionally, there is limited research on the toxicity of 1-Ethoxy-2,2,3,3-tetrafluoro-4,4-dimethylcyclobutan-1-ol, which can make it challenging to use in some experiments.

Zukünftige Richtungen

There are several future directions for the use of 1-Ethoxy-2,2,3,3-tetrafluoro-4,4-dimethylcyclobutan-1-ol in scientific research. One potential application is in the development of new catalysts for organic reactions. 1-Ethoxy-2,2,3,3-tetrafluoro-4,4-dimethylcyclobutan-1-ol can be used as a ligand in transition metal-catalyzed reactions, which can lead to the formation of new compounds with unique properties.
Another potential application is in the development of new drugs for the treatment of neurodegenerative diseases. 1-Ethoxy-2,2,3,3-tetrafluoro-4,4-dimethylcyclobutan-1-ol has been shown to inhibit the aggregation of amyloid-beta peptides, which are known to contribute to the development of Alzheimer's disease. Further research is needed to determine the potential of 1-Ethoxy-2,2,3,3-tetrafluoro-4,4-dimethylcyclobutan-1-ol as a drug candidate for the treatment of neurodegenerative diseases.
Conclusion:
In conclusion, 1-Ethoxy-2,2,3,3-tetrafluoro-4,4-dimethylcyclobutan-1-ol, or 1-Ethoxy-2,2,3,3-tetrafluoro-4,4-dimethylcyclobutan-1-ol, is a synthetic compound that has several potential applications in scientific research. 1-Ethoxy-2,2,3,3-tetrafluoro-4,4-dimethylcyclobutan-1-ol can be synthesized in large quantities with high purity, which makes it a valuable tool in several research fields. Additionally, 1-Ethoxy-2,2,3,3-tetrafluoro-4,4-dimethylcyclobutan-1-ol has unique properties that make it a potential candidate for the development of new catalysts and drugs. Further research is needed to determine the full potential of 1-Ethoxy-2,2,3,3-tetrafluoro-4,4-dimethylcyclobutan-1-ol in scientific research.

Synthesemethoden

The synthesis of 1-Ethoxy-2,2,3,3-tetrafluoro-4,4-dimethylcyclobutan-1-ol involves a multi-step process that requires specific reagents and conditions. The most common method for synthesizing 1-Ethoxy-2,2,3,3-tetrafluoro-4,4-dimethylcyclobutan-1-ol involves the reaction of 2,2,3,3-tetrafluorocyclobutanone with ethyl magnesium bromide, followed by the addition of methanol and acidic workup. This process yields 1-Ethoxy-2,2,3,3-tetrafluoro-4,4-dimethylcyclobutan-1-ol as a white crystalline solid with a high yield.

Wissenschaftliche Forschungsanwendungen

1-Ethoxy-2,2,3,3-tetrafluoro-4,4-dimethylcyclobutan-1-ol has several potential applications in scientific research. One of the most significant applications is in the field of organic synthesis. 1-Ethoxy-2,2,3,3-tetrafluoro-4,4-dimethylcyclobutan-1-ol can be used as a reagent in several organic reactions, including the synthesis of chiral compounds. Additionally, 1-Ethoxy-2,2,3,3-tetrafluoro-4,4-dimethylcyclobutan-1-ol can be used as a ligand in transition metal-catalyzed reactions, which can lead to the formation of new compounds with unique properties.

Eigenschaften

CAS-Nummer

144193-99-7

Produktname

1-Ethoxy-2,2,3,3-tetrafluoro-4,4-dimethylcyclobutan-1-ol

Molekularformel

C8H12F4O2

Molekulargewicht

216.17 g/mol

IUPAC-Name

1-ethoxy-2,2,3,3-tetrafluoro-4,4-dimethylcyclobutan-1-ol

InChI

InChI=1S/C8H12F4O2/c1-4-14-8(13)5(2,3)6(9,10)7(8,11)12/h13H,4H2,1-3H3

InChI-Schlüssel

UUFSEJFQNIOPDR-UHFFFAOYSA-N

SMILES

CCOC1(C(C(C1(F)F)(F)F)(C)C)O

Kanonische SMILES

CCOC1(C(C(C1(F)F)(F)F)(C)C)O

Synonyme

Cyclobutanol, 1-ethoxy-2,2,3,3-tetrafluoro-4,4-dimethyl- (9CI)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.